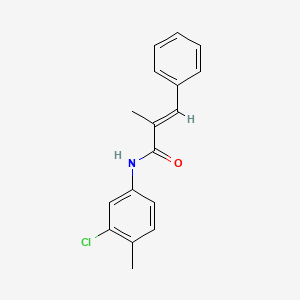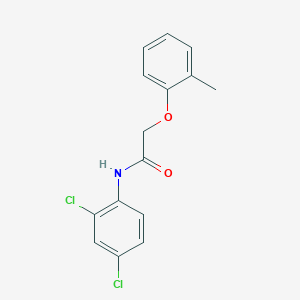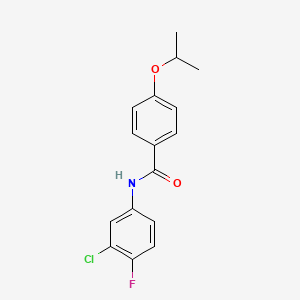
N-(3-chloro-4-fluorophenyl)-4-(propan-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-4-(propan-2-yloxy)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-fluorophenyl group and a propan-2-yloxy group.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas for future research.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how Oprea1_470738 interacts with its targets and its overall effectiveness
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific molecular context
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid.
Substitution Reaction: The 4-(propan-2-yloxy)benzoic acid is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 3-chloro-4-fluoroaniline to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro or fluoro groups.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
類似化合物との比較
N-(3-chloro-4-fluorophenyl)-4-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-4-hydroxybenzamide: Lacks the propan-2-yloxy group, resulting in different chemical and biological properties.
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in reactivity and applications.
N-(3-chloro-4-fluorophenyl)-4-(ethoxy)benzamide: Features an ethoxy group, which affects its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-12-5-8-15(18)14(17)9-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGIKSCDNYQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
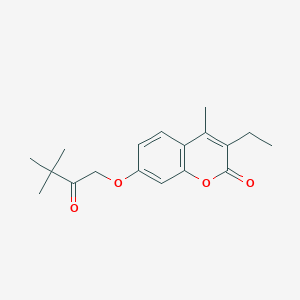
![N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide](/img/structure/B5771656.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
![N-[(4-METHYLPHENYL)METHYL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5771667.png)
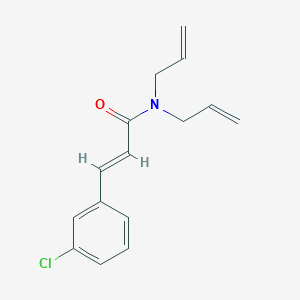
![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)
![2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-4-METHYLPHENOL](/img/structure/B5771687.png)

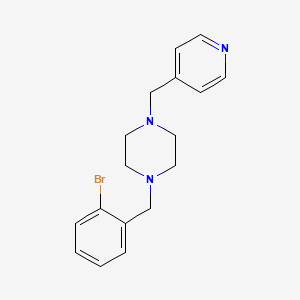

![3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B5771713.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5771714.png)
